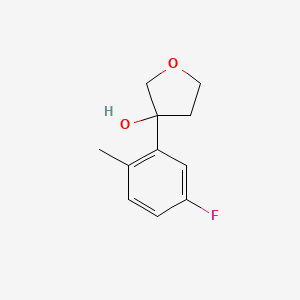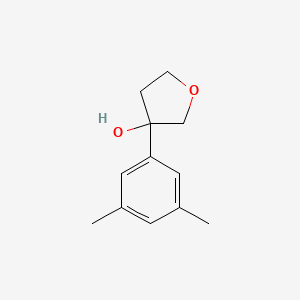
3-Ethyltetrahydrofuran-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyltetrahydrofuran-3-OL is an organic compound with the molecular formula C6H12O2 It is a derivative of tetrahydrofuran, featuring an ethyl group and a hydroxyl group attached to the third carbon of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyltetrahydrofuran-3-OL can be synthesized through several methods. One common approach involves the cyclization of 1,4-diols. For instance, the cyclization of 3-ethyl-1,4-butanediol under acidic conditions can yield this compound. Another method involves the reduction of 3-ethyltetrahydrofuran-3-one using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-ethyltetrahydrofuran-3-one. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-ethyltetrahydrofuran-3-one using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form 3-ethyltetrahydrofuran using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Ethyltetrahydrofuran-3-one.
Reduction: 3-Ethyltetrahydrofuran.
Substitution: Various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
3-Ethyltetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyltetrahydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
2-Methyltetrahydrofuran: A solvent with similar properties but different substitution pattern.
Tetrahydrofuran: A parent compound with no ethyl or hydroxyl substitution.
3-Methyltetrahydrofuran-3-OL: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethyltetrahydrofuran-3-OL is unique due to the presence of both an ethyl group and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
3-ethyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-6(7)3-4-8-5-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJGXJUFEAJNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
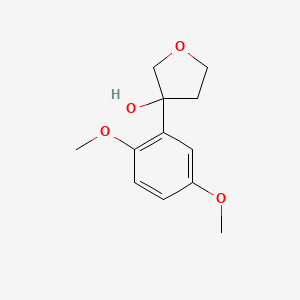


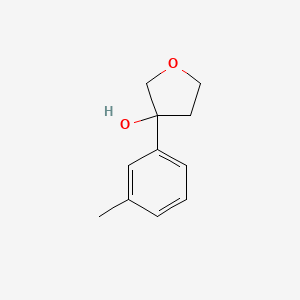

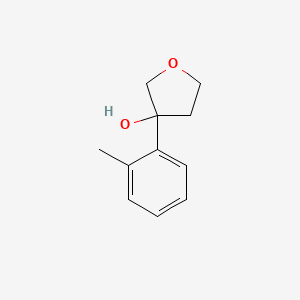
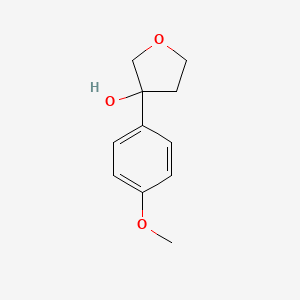

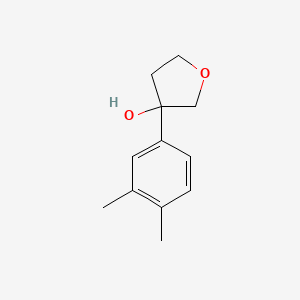
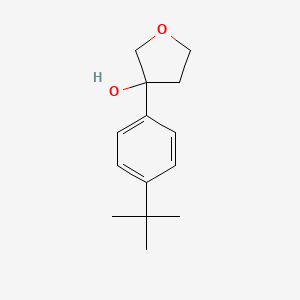

![3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861718.png)
